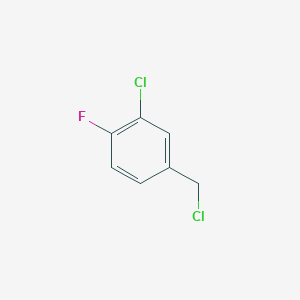

2-Chloro-4-(chloromethyl)-1-fluorobenzene

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-(chloromethyl)-1-fluorobenzene” were not found, similar compounds have been synthesized using various methods. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford an intermediate, which can then undergo vapor-phase fluorination .

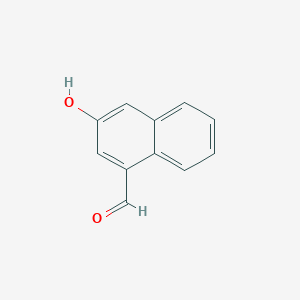

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(chloromethyl)-1-fluorobenzene” would consist of a benzene ring with chlorine and fluorine substituents. The exact structure would depend on the positions of these substituents on the benzene ring .

Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis

2-Chloro-4-(chloromethyl)-1-fluorobenzene is increasingly recognized for its role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents on the benzene ring reduces its ability to donate π-electron density, which in turn allows it to act as a weakly coordinating solvent or be easily displaced as a ligand. This characteristic is advantageous for creating well-defined metal complexes, facilitating C-H and C-F bond activation reactions, and promoting catalytic processes in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Spectroscopic Analysis

The infrared (IR) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been analyzed, revealing insights into the molecular symmetry and providing foundational data for studying the molecular interactions and structure. The spectral analysis helps understand the compound's behavior in various states and contributes to its applications in analytical chemistry (Seth-Paul & Shino, 1975).

Intermolecular Interactions

Research into the crystal structures of fluorobenzenes, including derivatives similar to 2-Chloro-4-(chloromethyl)-1-fluorobenzene, has provided valuable insights into C−H···F interactions. These studies are crucial for understanding the weak acceptor capabilities of the C−F group and its implications for molecular assembly and design in solid-state chemistry (Thalladi et al., 1998).

Fluorination Techniques

The compound plays a role in developing fluorination techniques, serving as a precursor or intermediary in synthesizing organometallic nucleophilic reagents. This application is particularly relevant in the preparation of radiolabeled compounds for medical imaging and pharmaceutical research (Gail & Coenen, 1994).

Ion Exchange Membranes

In the preparation of ion exchange membranes, derivatives of 2-Chloro-4-(chloromethyl)-1-fluorobenzene, such as chloromethyl styrene, are utilized for their excellent physical and chemical stability. These membranes are fundamental in various electrochemical applications, showcasing the compound's utility in material science and engineering (Tanaka, 2015).

Orientations Futures

While specific future directions for “2-Chloro-4-(chloromethyl)-1-fluorobenzene” were not found, similar compounds containing fluorine atoms have seen recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications will be discovered in the future .

Propriétés

IUPAC Name |

2-chloro-4-(chloromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCXYDVBTPDXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511014 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1-fluorobenzene | |

CAS RN |

2994-69-6 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.